Abaperidone

Catalog No.
S516712
CAS No.
183849-43-6
M.F
C25H25FN2O5
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abaperidone

CAS Number

183849-43-6

Product Name

Abaperidone

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one

Molecular Formula

C25H25FN2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2

InChI Key

ICAXEUYZCLRXKY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO

Solubility

Soluble in DMSO

Synonyms

7-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-(hydroxymethyl)chromen-4-one, abaperidone, FI 8602, FI-8602

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO

Description

The exact mass of the compound Abaperidone is 452.1748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abaperidone is a novel chemical compound classified as an atypical antipsychotic. Its chemical formula is C25H25FN2O5, and it features a complex structure that includes a benzisoxazole moiety. This compound has been noted for its pharmacological properties, particularly its potent antagonistic activity on serotonin 5-HT2A receptors and dopamine D2 receptors, with reported IC50 values of 6.2 nM and 17 nM, respectively . Abaperidone is being explored for its potential therapeutic effects in treating schizophrenia and other psychiatric disorders due to its unique receptor profile.

Typical of complex organic compounds. Notably, it can undergo oxidation to form corresponding oxides, which may influence its pharmacological properties. The presence of functional groups such as amides and fluorine atoms in its structure allows for diverse reactivity, which can be exploited in synthetic modifications or derivatization to enhance its biological activity or pharmacokinetic properties .

The biological activity of abaperidone is primarily attributed to its action as a dual antagonist of serotonin and dopamine receptors. This mechanism is significant in the context of treating psychotic disorders, where modulation of these neurotransmitter systems is crucial. Research has shown that abaperidone reduces the expression of heat shock protein-70 in the rat prefrontal cortex, indicating potential neuroprotective effects . Furthermore, studies suggest that it may exhibit fewer side effects compared to traditional antipsychotics, making it a candidate for further clinical investigation.

The synthesis of abaperidone involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final product. While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods for synthesizing similar compounds often include:

  • Formation of the Benzisoxazole Core: This may involve cyclization reactions from appropriate precursors.
  • Introduction of Functional Groups: Steps to add amide or fluorinated groups to modify biological activity.
  • Final Coupling Reactions: To assemble the complete structure through various coupling techniques.

These methods require careful optimization to yield high purity and yield of abaperidone.

Abaperidone's primary application lies in the field of psychiatry as an antipsychotic agent. Its ability to modulate serotonin and dopamine pathways positions it as a promising candidate for treating schizophrenia and possibly other mood disorders. Additionally, ongoing research aims to explore its efficacy in combination therapies or as part of polypharmacy approaches for complex psychiatric conditions .

Interaction studies have shown that abaperidone may exhibit synergistic effects when combined with other antipsychotic medications or adjunctive therapies. For instance, its interaction with clozapine has been investigated regarding their combined effects on neurotransmitter modulation and neuroprotective properties . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Abaperidone shares structural similarities with several other antipsychotic agents, particularly those containing benzisoxazole or related scaffolds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey ActivityDistinguishing Features
ClozapineDibenzodiazepineDopamine receptor antagonistUnique efficacy in treatment-resistant schizophrenia
RisperidoneBenzisoxazoleSerotonin/Dopamine antagonistBroader receptor profile including α-adrenergic activity
ZonisamideBenzisoxazoleAnticonvulsantPrimarily used for seizure disorders; less focus on psychosis
LurasidoneBenzisothiazoleSerotonin/Dopamine antagonistStronger 5-HT7 receptor activity

Abaperidone's unique receptor selectivity and pharmacological profile differentiate it from these compounds, potentially offering advantages in efficacy and side effect profiles for specific patient populations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

452.17475006 g/mol

Monoisotopic Mass

452.17475006 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40755Z8956

Other CAS

183849-43-6

Wikipedia

Abaperidone

Dates

Modify: 2024-02-18
1: García-Osta A, Frechilla D, Del Río J. Reduced basal and phencyclidine induced expression of heat shock protein-70 in rat prefrontal cortex by the atypical antipsychotic abaperidone. Prog Neuropsychopharmacol Biol Psychiatry. 2003 Feb;27(1):31-6. PubMed PMID: 12551723.
2: Bolós J, Anglada L, Gubert S, Planas JM, Agut J, Príncep M, De la Fuente N, Sacristán A, Ortiz JA. 7-[3-(1-piperidinyl)propoxy]chromenones as potential atypical antipsychotics. 2. Pharmacological profile of 7-[3-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymeth yl)chromen -4-one (abaperidone, FI-8602). J Med Chem. 1998 Dec 31;41(27):5402-9. PubMed PMID: 9876110.

Explore Compound Types